

Application Notes and Protocols for (aS)-PH-797804

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Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B1679756

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Abstract

(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein (MAP) kinase, with demonstrated anti-inflammatory properties.[1][2][3][4] It exhibits greater potency for p38 α (IC₅₀ = 26 nM) and p38 β (IC₅₀ = 102 nM) over other kinases, making it a valuable tool for investigating the p38 MAPK signaling pathway in various biological processes and a potential therapeutic agent for inflammatory diseases.[2][3] Proper dissolution and preparation of **(aS)-PH-797804** are critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of **(aS)-PH-797804** for both in vitro and in vivo studies.

Solubility Data

(aS)-PH-797804 is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous solutions.[5] The following table summarizes the solubility of **(aS)-PH-797804** in various common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents to ensure maximum solubility, as the compound's solubility can be affected by the presence of water, especially in hygroscopic solvents like DMSO.[3]

Solvent	Concentration	Notes
DMSO (Dimethyl Sulfoxide)	≥ 50 mg/mL (104.76 mM)[3]	Ultrasonic treatment may be required to achieve complete dissolution.[3] Use of newly opened, anhydrous DMSO is recommended.[3]
14 mg/mL[5]		
≥ 23.85 mg/mL[6]		
DMF (Dimethylformamide)	12.5 mg/mL[5]	
Ethanol	2.5 mg/mL[5]	
DMSO:PBS (pH 7.2) (1:5)	0.16 mg/mL[5]	

Note: Solubility can vary between different batches and sources of the compound and solvents.

Experimental Protocols

In Vitro Experiments: Preparation of Stock and Working Solutions

For most in vitro cell-based assays, **(aS)-PH-797804** is typically dissolved in DMSO to prepare a high-concentration stock solution, which is then further diluted in a cell culture medium to the desired final concentration.

Materials:

- **(aS)-PH-797804** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile pipette tips
- Vortex mixer

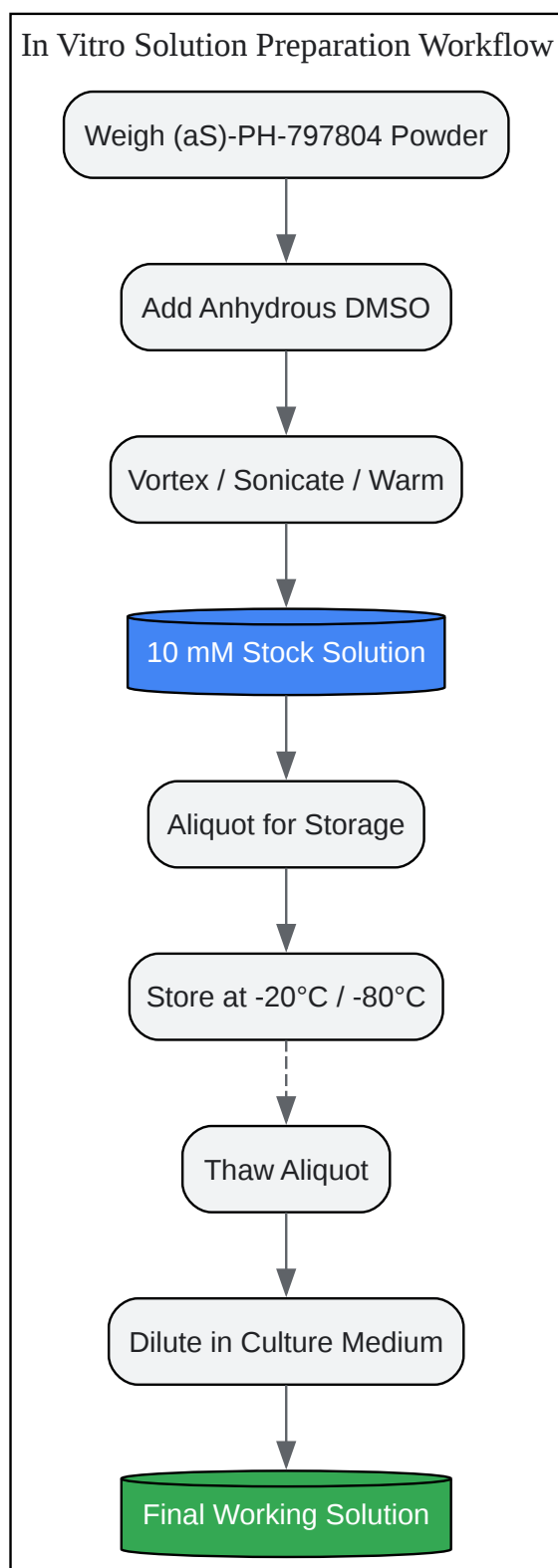
- Water bath or sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weighing the Compound: Accurately weigh the desired amount of **(aS)-PH-797804** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 477.3 g/mol), weigh out 4.773 mg of the compound.
- Adding the Solvent: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be applied.^[3] Visually inspect the solution to ensure there are no visible particles.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for at least 6 months.

Preparation of Working Solutions:

- Thaw a single aliquot of the stock solution at room temperature.
- Serially dilute the stock solution with a sterile cell culture medium to achieve the desired final concentration for your experiment.
- It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity.



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Figure 1. Workflow for preparing (aS)-PH-797804 solutions for in vitro use.

In Vivo Experiments: Preparation of Formulations

For in vivo studies, **(aS)-PH-797804** is often administered orally. A common method involves creating a suspension of the compound in a suitable vehicle, such as carboxymethylcellulose sodium (CMC-Na). It is recommended to prepare these formulations fresh on the day of the experiment.^[3]

Materials:

- **(aS)-PH-797804** powder
- Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water)
- Sterile tubes
- Homogenizer or sonicator
- Vortex mixer

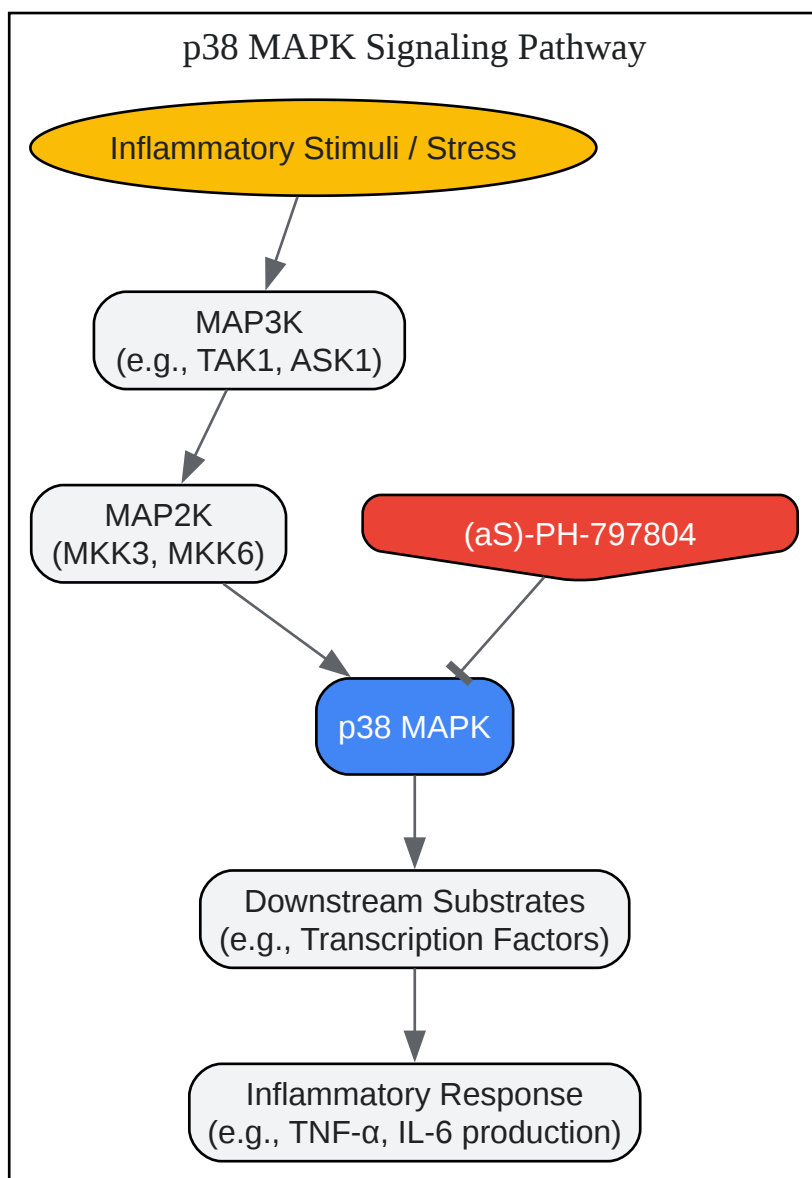
Protocol for Preparing an Oral Suspension:

- Vehicle Preparation: Prepare the desired vehicle solution (e.g., 0.5% CMC-Na in sterile water).
- Weighing the Compound: Weigh the required amount of **(aS)-PH-797804** based on the desired dose and the number of animals to be treated.
- Suspension Preparation:
 - Add the weighed compound to a sterile tube.
 - Add a small volume of the vehicle and vortex to create a paste.
 - Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
 - For a more homogeneous suspension, use a homogenizer or sonicator.

- Administration: Administer the freshly prepared suspension to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.

Mechanism of Action and Signaling Pathway

(aS)-PH-797804 is a selective inhibitor of the p38 MAP kinase signaling pathway.^{[1][2]} This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.^{[7][8]} The canonical activation of p38 involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates p38 MAPK.^{[7][8]} Once activated, p38 phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF- α and IL-6.^[3] By inhibiting p38, **(aS)-PH-797804** effectively blocks this inflammatory cascade.



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Figure 2. Simplified p38 MAPK signaling pathway and the inhibitory action of **(aS)-PH-797804**.

Safety Precautions

- Handle **(aS)-PH-797804** in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

- Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines, researchers can effectively prepare and utilize **(aS)-PH-797804** for their experimental needs, ensuring the generation of accurate and reproducible data in the study of p38 MAPK-mediated cellular processes.

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References

- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
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